2,4-O-Benzylidene-L-xylose

Description

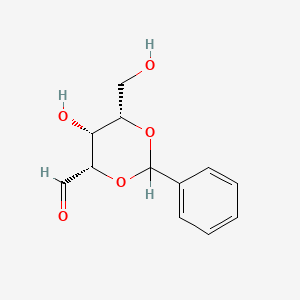

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCKHSIBLXIZKN-FEZOTEKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952879 | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-02-7 | |

| Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 O Benzylidene L Xylose and Its Derivatives

Direct Synthesis from L-Xylose via Acetalization Reactions

The most direct route to 2,4-O-benzylidene-L-xylose involves the acid-catalyzed reaction of L-xylose with benzaldehyde (B42025). This reaction forms a cyclic acetal (B89532), protecting the hydroxyl groups at the C2 and C4 positions. The efficiency and selectivity of this process are highly dependent on the reaction conditions.

Optimized Catalytic Conditions for Selective 2,4-Protection

The selective formation of the 2,4-O-benzylidene acetal over other possible isomers (such as the 1,2- or 3,5-acetals) is a critical challenge in the synthesis. This selectivity is governed by the thermodynamic stability of the resulting six-membered 1,3-dioxane (B1201747) ring system formed between the C2 and C4 hydroxyl groups. Various acid catalysts have been employed to optimize this reaction. glycodepot.comcdnsciencepub.com

Commonly used catalysts include p-toluenesulfonic acid, hydrochloric acid, and Lewis acids like aluminum chloride. glycodepot.comcdnsciencepub.com The reaction is typically carried out in a suitable solvent that allows for the removal of water, driving the equilibrium towards the acetal product. An efficient strategy involves a two-step successive protection of the hydroxyl groups at the 4- and 2-positions to facilitate the synthesis of 3-substituted xyloside structures. researchgate.net The use of solid acid catalysts, such as Dowex 50WX8, has also been reported for the synthesis of benzylidene acetals at room temperature, offering advantages in terms of catalyst stability and reusability. researchgate.net

Table 1: Catalysts for Direct Benzylidene Acetalization of Xylose

| Catalyst | Type | Reference |

|---|---|---|

| p-Toluenesulfonic acid | Brønsted Acid | glycodepot.com |

| Hydrochloric acid | Brønsted Acid | cdnsciencepub.com |

| Aluminum chloride | Lewis Acid | glycodepot.com |

Control of Furanoside-to-Pyranoside Ratios in Precursor Formation

L-Xylose in solution exists as an equilibrium mixture of pyranose (six-membered ring) and furanose (five-membered ring) forms, each with α and β anomers. The formation of glycosides from xylose initially yields kinetically favored furanosides, which then convert to the more thermodynamically stable pyranosides. cdnsciencepub.comwgtn.ac.nz Controlling this ratio is crucial, as the desired 2,4-protection occurs on the pyranose form.

Initial attempts to synthesize derivatives from L-xylose often yield inseparable mixtures of the desired xylofuranosides and undesired xylopyranosides. google.com However, specific procedures have been developed to exclusively form furanoside precursors when needed, for instance, in a two-step, one-pot procedure to yield 1,2,3,5-tetra-O-acetyl-D-xylofuranose without pyranoside side products. google.com The reaction sequence generally follows: xylose to furanosides, anomerization of furanosides, conversion of furanosides to pyranosides, and finally, anomerization of pyranosides. cdnsciencepub.com The relative rates of these reactions determine the final product distribution. cdnsciencepub.com For the synthesis of UDP-α-D-xylose, enzymatic methods have been shown to be highly selective for the α-anomer of xylose-1-phosphate from a chemical mixture, demonstrating a powerful method for controlling stereochemistry. frontiersin.org

Convergent Synthetic Pathways from Other Monosaccharides

Convergent synthesis offers an alternative approach to this compound, starting from more readily available or economically viable monosaccharides. These multi-step pathways involve transforming the starting sugar into a suitable intermediate that can then be converted to the target molecule.

Derivations from D-Sorbitol Precursors

A notable convergent synthesis involves the use of D-sorbitol. D-sorbitol can be reacted with two equivalents of benzaldehyde to form 1,3:2,4-dibenzylidene-D-sorbitol (DBS). rsc.org This six-carbon protected sugar can then undergo acid hydrolysis, which cleaves the carbon chain and results in the formation of the five-carbon sugar, this compound. rsc.orgacs.org This transformation confirms the 1,3:2,4-acetal functionalization pattern of the DBS precursor. rsc.org The reaction is typically conducted in the presence of an acid catalyst and a hydrophobic organic solvent. google.com

Preparation of Related Benzylidene-Protected Polyols from D-Glucose

D-Glucose, an inexpensive and abundant monosaccharide, can serve as a starting material for related benzylidene-protected polyols. For instance, 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate (B86663), a key intermediate for the synthesis of the glucosidase inhibitor blintol, has been successfully prepared from D-glucose instead of the more expensive L-glucose. nih.govacs.orglookchem.com The synthesis involves the formation of a benzyl-protected cyclic sulfate from D-glucose, followed by hydrogenolysis and the installation of the benzylidene acetal using a catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). acs.org This method is critical as it avoids cleavage of the cyclic sulfate. acs.org

Furthermore, the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside from methyl α-D-glucopyranoside is a well-established procedure that provides a stable, crystalline intermediate for various synthetic applications. researchgate.net These examples highlight the utility of D-glucose in preparing a range of benzylidene-protected building blocks. nih.gov

Isolation and Purification Strategies for this compound

The isolation and purification of this compound and its derivatives are critical to obtaining a product of sufficient purity for subsequent reactions. The strategy employed depends on the nature of the impurities and the physical properties of the target compound.

Crystallization is a common and effective method for purification. This compound is a white crystalline powder, and purification can often be achieved by fractional crystallization or precipitation from appropriate organic solvents. glycodepot.comnih.govacs.org For example, related benzylidene derivatives have been successfully crystallized from solvent systems like benzene-heptane or ethyl acetate. chempap.org

Chromatographic techniques are also employed, particularly when dealing with mixtures of isomers that are difficult to separate by crystallization. Ion-exchange chromatography using resins like Amberlite has been used to deionize solutions during workup procedures for related xylose derivatives. cdnsciencepub.com

For non-crystalline, syrupy derivatives, purification may involve techniques such as vacuum distillation. chempap.org In syntheses involving multiple steps, careful purification of intermediates is essential. For instance, the Wittig reaction product of this compound requires further steps of hydrogenation and chromatographic separation to yield the desired hexitol (B1215160) derivative. nih.gov

Table 2: Common Purification Techniques

| Technique | Description | Reference |

|---|---|---|

| Fractional Crystallization | Separation of compounds based on differences in solubility. | nih.govacs.org |

| Precipitation | Inducing a solid to form from a solution. | researchgate.net |

| Ion-Exchange Chromatography | Separation based on charge using resin beads. | cdnsciencepub.com |

Chemical Reactivity and Transformations of 2,4 O Benzylidene L Xylose

Regioselective Functionalization of Unprotected Hydroxyl Groups

The presence of the bulky 2,4-O-benzylidene group influences the reactivity of the remaining free hydroxyl groups, allowing for regioselective modifications.

The unprotected hydroxyl groups of 2,4-O-benzylidene-L-xylose can undergo esterification and etherification. These reactions are fundamental for creating a diverse range of derivatives. The regioselectivity of these reactions is often dictated by the relative reactivity of the primary versus secondary hydroxyl groups and steric hindrance imposed by the benzylidene acetal (B89532).

For instance, benzoylation, a common esterification reaction, can be performed on the free hydroxyl groups. cdnsciencepub.com Similarly, etherification, such as benzylation, can be achieved to protect these hydroxyls for further synthetic manipulations. ulisboa.pt The choice of reagents and reaction conditions can influence which hydroxyl group reacts preferentially.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction | Reagent(s) | Product Description |

|---|---|---|

| Benzoylation | Benzoyl chloride, Pyridine | Introduction of a benzoyl ester group at a free hydroxyl. cdnsciencepub.com |

| Benzylation | Benzyl (B1604629) bromide, Sodium hydride | Formation of a benzyl ether at an available hydroxyl group. ulisboa.pt |

The hydroxyl groups of this compound can be subjected to oxidation and reduction reactions to introduce new functionalities. Mild oxidizing agents can convert the primary alcohol to an aldehyde or carboxylic acid, while stronger conditions might affect secondary alcohols. libretexts.org For example, oxidation of a primary alcohol can be followed by reduction to achieve specific stereochemical outcomes. cdnsciencepub.com

Reduction of an aldose, such as L-xylose, with reagents like sodium borohydride (B1222165) results in an alditol, where the aldehyde group is converted to a primary alcohol. libretexts.org However, with the 2,4-O-benzylidene protection, the focus shifts to the reactivity of the remaining hydroxyls.

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Transformation |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., hypobromite) | Converts the aldehyde function of an aldose to an aldonic acid. libretexts.org |

| Oxidation | Strong oxidizing agents (e.g., nitric acid) | Oxidizes both ends of an aldose chain to carboxylic acids, forming an aldaric acid. libretexts.org |

| Reduction | Sodium borohydride (NaBH4) | Reduces the carbonyl group of an aldose or ketose to a polyalcohol (alditol). pressbooks.pub |

Stereoselective and Regioselective Cleavage of the 2,4-O-Benzylidene Acetal

The cleavage of the benzylidene acetal is a critical step in many synthetic pathways, unmasking the C2 and C4 hydroxyl groups for further functionalization. The regioselectivity of this cleavage is highly dependent on the reagents and reaction conditions employed.

Transacetalization is another acid-catalyzed process where the benzylidene group is transferred from the carbohydrate to another alcohol, often used in excess. lew.ro This can be a useful method for deprotection under non-aqueous conditions.

Reductive ring-opening of benzylidene acetals provides a powerful method for regioselectively generating a benzyl ether at either the C2 or C4 position, leaving the other hydroxyl free. The direction of this cleavage is influenced by a combination of factors including the choice of reducing agent, Lewis acid, and solvent. nih.govresearchgate.net

Commonly used reagent systems include:

BH3·THF in combination with a Lewis acid : This can lead to the formation of either the 4-O-benzyl or 6-O-benzyl ether depending on the specific Lewis acid and conditions. researchgate.net

Triethylsilane (Et3SiH) and a Lewis acid : Systems like Et3SiH/TfOH or Et3SiH/PhBCl2 can provide high regioselectivity for the formation of 4-O-benzyl or 6-O-benzyl ethers, respectively. nih.govresearchgate.net

LiAlH4–AlCl3 : This combination is also effective for reductive cleavage, with the regioselectivity being influenced by substituents on the carbohydrate ring. cdnsciencepub.com

The mechanism of reductive opening is complex and can proceed through different intermediates depending on the reagents used. lu.se The choice between an intimate ion pair or a solvent-separated oxocarbenium ion can dictate the regiochemical outcome. lu.se Generally, coordination of a Lewis acid to one of the acetal oxygens initiates the process, followed by hydride delivery from the reducing agent. researchgate.net

Table 3: Reagents for Reductive Ring-Opening of Benzylidene Acetals

| Reagent System | Predominant Product |

|---|---|

| BH3·THF–TMSOTf | 4-O-benzyl ethers researchgate.net |

| Et3SiH–TfOH | 6-O-benzyl ethers nih.govresearchgate.net |

| Et3SiH–PhBCl2 | 4-O-benzyl ethers researchgate.net |

| LiAlH4–AlCl3 | 4-O-benzyl ethers (depending on substrate) |

| NaCNBH3–HCl | 6-O-benzyl ethers uu.nl |

Carbon Chain Extension Reactions

Following manipulation of the protecting groups, this compound derivatives can be used in carbon chain extension reactions. For instance, after appropriate functionalization, the carbohydrate backbone can be elongated through reactions like the Wittig reaction or an aldol (B89426) reaction. rug.nl These reactions are crucial for the synthesis of higher-carbon sugars and complex natural products. For example, a Wittig reaction can be employed to add a three-carbon unit to the carbohydrate scaffold. rug.nl Similarly, an aldol reaction can extend the carbon chain by reacting an aldehyde derivative with a suitable enolate. rug.nl

Wittig Reactions for Elongation of the Carbon Skeleton

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, and it has been widely employed in carbohydrate chemistry to extend the carbon chain of sugars. youtube.com In the context of this compound, the aldehyde functionality, which can be generated from the parent sugar, serves as a key electrophile in the Wittig reaction. This reaction typically involves the treatment of the sugar-derived aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a C-glycoside with an exocyclic double bond. beilstein-journals.org

The general scheme for a Wittig reaction involving a derivative of this compound would first involve oxidation of the hemiacetal to the corresponding lactone, followed by reduction to the aldehyde. This aldehyde can then be reacted with a suitable phosphorane to yield the elongated, unsaturated carbohydrate derivative. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, providing access to either the (E)- or (Z)-alkene. youtube.com

Table 1: Representative Wittig Reaction for Carbon Chain Elongation of a Sugar Aldehyde

| Reactant 1 (Aldehyde) | Reactant 2 (Wittig Reagent) | Solvent | Product (Alkene) |

| Aldehyde derived from this compound | (Triphenylphosphoranylidene)acetate | Tetrahydrofuran (B95107) (THF) | Unsaturated ester derivative |

| Aldehyde derived from this compound | Methylenetriphenylphosphorane | Diethyl ether | Terminal alkene derivative |

The resulting unsaturated C-glycosides are valuable synthetic intermediates that can be further modified. For instance, the double bond can be hydrogenated to produce a saturated C-glycoside, or it can undergo other addition reactions to introduce further functionality.

Aldol Additions and Related C-C Bond Formations

Aldol additions and related carbon-carbon bond-forming reactions are fundamental transformations in organic synthesis for the construction of complex molecular architectures. researchgate.netresearchgate.net In carbohydrate chemistry, these reactions are employed to create C-branched sugars and to extend the carbon framework. researchgate.net The free hydroxyl group at the C3 position of this compound can be oxidized to a ketone, which can then act as an electrophile in aldol-type reactions. Alternatively, the aldehyde derived from this compound can serve as the electrophilic partner in an aldol addition with a suitable enolate nucleophile. chemrxiv.org

The stereochemical outcome of aldol additions is often influenced by the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the reactants themselves. acs.org The inherent chirality of the carbohydrate starting material can also exert a significant influence on the stereoselectivity of the reaction, leading to the preferential formation of one diastereomer over the other.

Metal-mediated C-C bond-forming reactions, such as Grignard and Barbier-type reactions, can also be applied to aldehyde derivatives of this compound. dtu.dk These reactions provide a direct route to C-branched sugars with the new carbon-carbon bond formed at the anomeric position.

Table 2: Examples of C-C Bond Formation Reactions

| Reaction Type | Electrophile | Nucleophile | Key Reagent/Catalyst | Product Type |

| Aldol Addition | Aldehyde from this compound | Ketone enolate | Lithium diisopropylamide (LDA) | β-Hydroxy ketone |

| Grignard Reaction | Aldehyde from this compound | Alkyl magnesium halide | - | Secondary alcohol |

| Radical Cyclization | Unsaturated derivative | - | Tri-n-butyltin hydride (Bu3SnH), AIBN | Cyclic C-glycoside |

These C-C bond-forming reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of modified carbohydrates with potential applications in medicinal chemistry and materials science.

Glycosylation Reactions and Oligosaccharide Synthesis

The synthesis of oligosaccharides with well-defined structures is a challenging yet crucial area of research, as these molecules play vital roles in numerous biological processes. dtu.dk this compound is a valuable building block in this field due to its selective protection pattern, which allows for the regioselective formation of glycosidic linkages. beilstein-journals.orguniversiteitleiden.nl

Condensation Strategies with Activated this compound Derivatives

To be used in glycosylation, this compound must first be converted into a glycosyl donor. This involves the activation of the anomeric center to make it susceptible to nucleophilic attack by the hydroxyl group of a glycosyl acceptor. dtu.dk Common methods for the activation of carbohydrate donors include their conversion to glycosyl halides, trichloroacetimidates, thioglycosides, or glycosyl sulfoxides. dtu.dkthieme-connect.de

The choice of activating group and promoter system is critical for controlling the stereochemical outcome of the glycosylation reaction. For instance, the use of a participating group at the C2 position can favor the formation of 1,2-trans-glycosidic linkages. However, in the case of this compound, the C2 position is part of the benzylidene acetal, which is generally considered a non-participating group. The presence of the 2,4-O-benzylidene acetal can influence the conformation of the pyranose ring, which in turn can affect the stereoselectivity of the glycosylation. academie-sciences.frresearchgate.net

Table 3: Common Glycosyl Donors Derived from this compound

| Glycosyl Donor | Activating Group | Typical Promoter |

| Glycosyl Bromide | -Br | Silver triflate (AgOTf) |

| Glycosyl Trichloroacetimidate | -OC(=NH)CCl3 | Trimethylsilyl triflate (TMSOTf) |

| Thioglycoside | -SPh, -SEt | N-Iodosuccinimide (NIS)/TfOH |

| Glycosyl Phosphate | -OPO(OPh)2 | TMSOTf |

Preparation of Disaccharide and Oligosaccharide Building Blocks

This compound can serve as either a glycosyl donor or acceptor in the synthesis of disaccharides and larger oligosaccharides. nih.govresearchgate.net When used as a glycosyl acceptor, the free hydroxyl group at the C3 position is the site of glycosylation. The resulting disaccharide can then be further elaborated by deprotection of other hydroxyl groups and subsequent glycosylation.

The strategic use of orthogonal protecting groups is essential for the efficient synthesis of complex oligosaccharides. universiteitleiden.nl For example, after glycosylation at the C3 position of this compound, the benzylidene acetal can be regioselectively opened to reveal either the C2 or C4 hydroxyl group for further glycosylation. researchgate.net This stepwise approach allows for the controlled assembly of oligosaccharides with specific sequences and linkage patterns.

The synthesis of heparan sulfate (B86663) fragments, for instance, often utilizes strategically protected monosaccharide building blocks, including derivatives of xylose. researchgate.net The principles applied in these syntheses are directly relevant to the use of this compound in the construction of various oligosaccharide structures.

Table 4: Example of Disaccharide Synthesis using a this compound Derivative

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Disaccharide Product |

| Per-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,4-O-benzylidene-α-L-xylopyranoside | Silver triflate | Methyl O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-(1→3)-2,4-O-benzylidene-α-L-xylopyranoside |

The resulting disaccharide building blocks can be further deprotected and activated for subsequent glycosylation steps, enabling the synthesis of complex oligosaccharides with defined structures. rsc.org

2,4 O Benzylidene L Xylose As a Chiral Synthon and Building Block in Organic Synthesis

Versatility in the Synthesis of Natural Products and Analogues

The inherent chirality and defined functionality of 2,4-O-Benzylidene-L-xylose make it an excellent starting point for the total synthesis of natural products and their structurally related analogues. Its application allows for the efficient introduction of specific stereocenters that are present in the target molecule.

A notable example is its use as a key intermediate in the synthesis of Blintol, a potent glucosidase inhibitor. Blintol is the selenium analogue of salacinol, a naturally occurring glycosidase inhibitor nih.govacs.org. The synthesis leverages the L-xylose backbone to construct one of the key fragments of the final molecule. In an efficient synthetic route, L-xylose is used to prepare 2,3,5-tri-O-p-methoxybenzyl-1,4-anhydro-4-seleno-D-arabinitol, which is one of two crucial intermediates nih.govacs.org. This fragment, derived from the chiral pool of L-xylose, is then coupled with another key intermediate to assemble the core structure of Blintol nih.govacs.org. The use of a protected L-xylose derivative demonstrates its utility in creating complex heterocyclic systems found in bioactive natural product analogues.

| Target Molecule | Starting Material Fragment | Key Transformation | Reference |

| Blintol | 2,3,5-tri-O-p-methoxybenzyl-1,4-anhydro-4-seleno-D-arabinitol | Synthesis from L-xylose | nih.govacs.org |

Construction of Complex Carbohydrate Structures and Glycoconjugates

In glycobiology, the synthesis of complex oligosaccharides and glycoconjugates is essential for studying their biological functions. This compound and its derivatives serve as important building blocks in the assembly of these intricate structures. The benzylidene protection allows for regioselective manipulation of the remaining free hydroxyl groups, enabling the controlled formation of glycosidic linkages.

The reactivity of hydroxyl groups on a sugar acceptor molecule can vary significantly based on steric and electronic factors rsc.org. The strategic use of protecting groups, such as the 2,4-O-benzylidene acetal (B89532), is fundamental to directing glycosylation to a specific position. This control is critical when assembling oligosaccharides, which are chains of two to ten monosaccharides linked glycosidically nih.gov.

Research has demonstrated the synthesis of a selectively protected trisaccharide building block, which is a key intermediate for constructing xylose-containing carbohydrate chains found in N-glycoproteins rsc.org. This synthesis involved the silver triflate-promoted condensation of a complex disaccharide acceptor containing a mannose derivative with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide to form the target trisaccharide rsc.org. The xylose unit in the resulting protected trisaccharide was observed to adopt different conformations depending on the other protecting groups present, highlighting the subtle conformational effects that influence complex carbohydrate structures rsc.org.

| Building Block Type | Synthetic Target | Key Reaction | Conformation Note | Reference |

| Protected Trisaccharide | Xylose-containing N-glycoprotein chains | Silver triflate-promoted glycosylation | Xylose unit conformation changes upon deprotection | rsc.org |

Role in the Development of Carbohydrate-Based Organocatalysts

Organocatalysis has become a powerful tool in asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze chemical reactions enantioselectively peerj.comsoton.ac.uk. Carbohydrates are an attractive source for chiral organocatalysts due to their natural abundance, low cost, and dense stereochemical information. The rigid scaffold of a protected sugar can serve as an excellent platform for positioning catalytic functional groups in a well-defined three-dimensional space, thereby enabling effective stereochemical control during a reaction.

While a wide variety of organocatalysts have been developed from sugars like glucose, fructose, and galactose, specific examples derived from this compound are not prominently featured in the literature. However, the principles of using carbohydrate scaffolds are broadly applicable. Typically, a sugar derivative is functionalized with catalytically active moieties such as primary or secondary amines, thioureas, or phosphoric acids nih.govnih.gov. For instance, quinine/squaramide-based bifunctional organocatalysts have been successfully employed in domino reactions to synthesize chiral dihydropyrano[2,3-c]pyrazoles metu.edu.tr. The carbohydrate framework acts as a chiral backbone, influencing the transition state of the reaction and directing the stereochemical outcome nih.gov. The potential exists for this compound to serve a similar role as a chiral scaffold, where its unique stereochemistry could be harnessed to develop novel catalysts for asymmetric transformations.

Precursor for Functionalized Tetrahydrofuran (B95107) Fragments

Tetrahydrofuran rings are core structural motifs in a vast number of biologically active natural products. Carbohydrates provide an ideal starting point for the stereoselective synthesis of these heterocycles, as the sugar's furanose or pyranose form can be chemically manipulated into a tetrahydrofuran ring with multiple, well-defined stereocenters.

A prominent example of this strategy is the total synthesis of the cytotoxic anhydrophytosphingosine natural product, Pachastrissamine, also known as Jaspine B nih.govnih.gov. This marine natural product features a substituted tetrahydrofuran ring with an all-cis arrangement of its functional groups nih.gov. Several syntheses of Jaspine B have been reported starting from D-xylose, the enantiomer of L-xylose nih.govnih.gov. The synthetic strategy involves transforming D-xylose into a key acyclic intermediate which then undergoes a 2,5-ring closure to form the functionalized tetrahydrofuran core nih.gov. This transformation highlights how the stereocenters of the starting xylose molecule are used to directly set the stereochemistry of the final tetrahydrofuran ring. A key step can involve an acid-catalyzed 2,5-cyclization to construct the heterocyclic core, demonstrating the conversion of a carbohydrate into a non-carbohydrate natural product nih.gov.

Similarly, stable D-xylose ditriflates, which are readily prepared from xylose derivatives, have been used as divergent intermediates for the synthesis of highly functionalized targets, including various tetrahydrofuran carboxylic acids chemrxiv.org. This approach relies on the double nucleophilic displacement of the triflate groups to form a bicyclic system, which is then opened to reveal the functionalized tetrahydrofuran ring chemrxiv.org. These examples underscore the value of protected xylose derivatives as precursors for complex and biologically relevant tetrahydrofuran fragments.

| Natural Product | Key Intermediate from Xylose | Core Structure Formed | Key Transformation | Reference |

| Pachastrissamine (Jaspine B) | Acyclic aldehyde/acetal | Substituted Tetrahydrofuran | Acid-catalyzed 2,5-ring closure | nih.govnih.gov |

| Tetrahydrofuran Carboxylic Acids | D-xylose ditriflate | Functionalized Tetrahydrofuran | Double nucleophilic displacement | chemrxiv.org |

Advanced Analytical and Computational Investigations

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While standard spectroscopic techniques confirm the basic structure of 2,4-O-Benzylidene-L-xylose, more advanced methods are required to elucidate its complex three-dimensional features and the subtleties of its glycosidic linkages in larger structures. The lack of rapid and sensitive methods for the complete structural elucidation of oligosaccharides has historically been a significant barrier to understanding their structure-function relationships. ucdavis.edu

Modern mass spectrometry (MS), particularly Collision-Induced Dissociation (CID), is a powerful tool for sequencing complex carbohydrates. ucdavis.edu A "catalog-library" approach can be used where the distinct fragmentation patterns of known structural motifs are cataloged. The CID spectrum of an unknown compound is then analyzed for these patterns, allowing for its structure to be pieced together from these identified motifs. ucdavis.edu This method is highly sensitive, requiring only picomoles of material, and is significantly faster than traditional techniques. ucdavis.edu

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for conformational analysis in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. researchgate.net For xylose-containing N-glycans, these methods have been used in combination with molecular dynamics (MD) simulations to determine the conformation of glycosidic linkages. researchgate.net Such analyses have shown that fragments like β-D-Xyl-(1→2)-β-D-Man-(1→4)-β-D-GlcNAc can exist in a single rigid conformation. researchgate.net

Table 1: Advanced Spectroscopic Techniques for Carbohydrate Analysis

| Technique | Information Provided | Application Example |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, revealing spatial proximity and molecular conformation in solution. | Determining the preferred conformation and flexibility of glycosidic linkages in xylose-containing oligosaccharides. researchgate.net |

| Mass Spectrometry (CID) | Fragmentation patterns that serve as fingerprints for specific structural motifs and linkages. | Sequencing of unknown oligosaccharides by matching fragmentation patterns to a library of known motifs. ucdavis.edu |

Quantum Mechanical and Molecular Modeling Studies

Quantum mechanical and molecular modeling studies offer profound insights into the behavior of this compound at the atomic level, explaining the mechanisms, stereochemical outcomes, and selectivity of its reactions.

Computational chemistry is instrumental in mapping the reaction pathways of carbohydrates. For xylose itself, quantum mechanical calculations have been used to study its decomposition in acidic solutions, a process relevant to the formation of furfural (B47365). nrel.gov These studies compare different potential mechanisms, such as the dehydration of the open-chain aldose versus an intramolecular rearrangement of the protonated pyranose ring. nrel.gov By calculating the energies of transition states and products, researchers can determine the most likely reaction pathways. nrel.govresearchgate.net For instance, calculations have shown that the energy barriers for the dehydration of the aldose form are high compared to intramolecular rearrangement, suggesting the latter is the more probable mechanism for furfural formation. nrel.gov This rearrangement is initiated by the protonation of the O2 hydroxyl group. nrel.govresearchgate.net

In the context of glycosylation reactions involving benzylidene-protected sugars, the mechanism is often viewed as a continuum between pure SN1 and SN2 reactions. nih.gov Many reactions proceed through glycosyl oxocarbenium ion intermediates. nih.gov Theoretical calculations, supported by kinetic isotope effect (KIE) measurements, suggest that the formation of glycosides can occur via associative mechanisms involving "exploded" transition states. These are SN2-like transition states that possess significant oxocarbenium ion character, with longer, partially formed, or cleaved bonds. nih.gov

The stereochemical outcome of reactions involving this compound is largely dictated by its conformational preferences, which are heavily influenced by the rigid benzylidene acetal (B89532). This acetal group severely limits the range of possible ring conformations. nih.gov For the analogous 4,6-O-benzylidene acetal in hexopyranosides, this constraint prevents "inverted" conformations and forces the intermediate oxocarbenium ion into specific boat (B2,5) or half-chair (4H3) conformations. nih.gov

This conformational locking is a primary factor in stereochemical control. The selectivity observed in C-glycoside formation, for example, can be explained by the preferential nucleophilic attack on the face of the oxocarbenium ion opposite to the C2-H2 bond. nih.govnih.gov This avoids unfavorable eclipsing interactions in the early, cation-like transition state. nih.gov Therefore, the inherent conformational rigidity imposed by the benzylidene group directs the incoming nucleophile to a specific trajectory, leading to a high degree of stereoselectivity.

Computational models can predict the reactivity and selectivity of this compound derivatives. By analyzing the conformational energy landscape of putative oxocarbenium ion intermediates, the observed selectivities for C-glycoside formation can be rationalized. nih.govnih.gov For example, in related 4,6-O-benzylidene protected systems, the preferential formation of α-C-glycosides in the gluco-series and β-C-glycosides in the manno-series is adequately explained by considering the most stable conformations of the intermediate ions and the path of nucleophilic attack that minimizes torsional strain. nih.gov

Furthermore, theoretical studies can explain why different nucleophiles may lead to different stereochemical outcomes. It has been argued that the steric interactions during the attack of an alcohol (with an sp³-hybridized oxygen) on an oxocarbenium ion are less severe than those of a typical carbon-based nucleophile (with an sp²-hybridized carbon). nih.govnih.gov This difference in transition state energetics means there is no inherent reason to expect O- and C-glycosylation reactions to exhibit the same stereoselectivities. nih.govnih.gov

Table 2: Computational Insights into Benzylidene-Protected Sugars

| Area of Study | Computational Finding | Implication |

|---|---|---|

| Reaction Mechanism | Glycosylation can proceed via an associative mechanism with an "exploded" transition state. nih.gov | The reaction has characteristics of both SN1 and SN2 pathways, involving a cation-like transition state. |

| Conformational Control | The benzylidene group locks the pyranose ring into rigid boat or half-chair conformations. nih.gov | Limits the available reaction pathways and dictates the direction of nucleophilic attack. |

| Stereoselectivity | Eclipsing interactions between the incoming nucleophile and the C2-H2 bond are the main stereodetermining factor. nih.govnih.gov | The stereochemical outcome is controlled by minimizing torsional strain in the transition state. |

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches to Synthesis and Derivatization

The imperative to develop environmentally benign synthetic methods has spurred interest in applying green chemistry principles to carbohydrate chemistry. For 2,4-O-Benzylidene-L-xylose, future research will likely concentrate on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising area is the adoption of alternative solvent systems. The synthesis of xylose acetals, a class of compounds to which this compound belongs, has been explored in more sustainable solvents. nih.gov Research into the use of ionic liquids or deep eutectic solvents could offer advantages in terms of recyclability and may influence the regioselectivity of the benzylidenation reaction, potentially leading to higher yields of the desired 2,4-isomer.

Microwave-assisted organic synthesis (MAOS) represents another key green technology. japsonline.comugm.ac.id Its application to the synthesis of benzylidene acetals can significantly reduce reaction times and energy consumption compared to conventional heating methods. japsonline.comugm.ac.id Future studies are expected to optimize microwave protocols for the specific synthesis of this compound, focusing on solvent-free conditions to further enhance the environmental credentials of the process. researchgate.net

Furthermore, the development of solid acid catalysts could replace traditional homogeneous acid catalysts like p-toluenesulfonic acid, which can be difficult to remove from the reaction mixture. Heterogeneous catalysts would simplify product purification and allow for catalyst recycling, aligning with the principles of a circular economy.

The derivatization of this compound will also be a focus of green chemistry initiatives. This includes the use of biocatalytic methods for regioselective modifications, which operate under mild conditions and in aqueous media, thereby reducing the reliance on protecting group chemistry and organic solvents.

| Green Chemistry Approach | Potential Benefits for this compound |

| Alternative Solvents | Improved recyclability, potential for enhanced regioselectivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. |

| Solid Acid Catalysts | Simplified purification, catalyst recyclability, reduced waste. |

| Biocatalytic Derivatization | High regioselectivity, mild reaction conditions, reduced need for protecting groups. |

Exploration of Novel Reaction Chemistries and Catalytic Systems

Innovation in reaction chemistries and catalysis is crucial for enhancing the efficiency and selectivity of transformations involving this compound. A key challenge in the synthesis of this compound is achieving high regioselectivity for the 2,4-isomer over other possible benzylidene acetals.

Future research is likely to explore novel catalytic systems that can provide precise control over the regioselectivity of the benzylidenation of L-xylose. This could involve the design of Lewis or Brønsted acid catalysts with specific steric and electronic properties that favor the formation of the six-membered ring of the 2,4-acetal. The development of chiral catalysts could also be investigated to influence the stereochemistry at the newly formed acetal (B89532) carbon.

In terms of derivatization, the free hydroxyl groups at the 1-, 3-, and 5-positions of this compound offer sites for further functionalization. Novel catalytic methods for the regioselective modification of these positions are highly desirable. For instance, transition-metal-catalyzed reactions could be developed for the selective introduction of various functional groups, expanding the synthetic utility of this building block.

The exploration of photoredox catalysis could also open up new avenues for the derivatization of this compound, enabling novel transformations under mild conditions. These advanced catalytic methods would provide access to a wider range of derivatives with unique properties and potential applications.

Integration with Chemoenzymatic Synthesis Strategies

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the construction and modification of complex carbohydrates. This strategy combines the efficiency and scalability of chemical synthesis with the unparalleled selectivity of biocatalysts.

For the synthesis and derivatization of this compound, lipases are particularly promising enzymes. Lipases can catalyze the regioselective acylation and deacylation of carbohydrates in non-aqueous media. protocols.iomdpi.com Future research could focus on employing lipases for the selective acylation of the primary hydroxyl group at the 5-position of this compound, a transformation that can be challenging to achieve with conventional chemical methods. This would provide a valuable intermediate for further synthetic elaborations.

Glycosyltransferases are another class of enzymes with significant potential. These enzymes catalyze the formation of glycosidic bonds with high stereo- and regioselectivity. nih.gov A chemoenzymatic strategy could involve the chemical synthesis of this compound, followed by enzymatic glycosylation at one of its free hydroxyl groups using a suitable glycosyltransferase. nih.gov This approach would enable the efficient synthesis of complex oligosaccharides with defined structures.

The development of engineered enzymes with tailored substrate specificities and catalytic activities will further expand the scope of chemoenzymatic strategies. By designing enzymes that can accommodate protected carbohydrate substrates like this compound, it will be possible to create novel and efficient synthetic routes to a wide array of complex glycans.

| Enzymatic Approach | Potential Application with this compound |

| Lipase-catalyzed acylation | Regioselective introduction of acyl groups at the primary 5-hydroxyl position. |

| Glycosyltransferase-catalyzed glycosylation | Stereo- and regioselective formation of glycosidic linkages at available hydroxyl groups. |

| Engineered enzymes | Tailored biocatalysts for novel and specific transformations of the protected xylose derivative. |

Applications in Advanced Materials Science Precursors

The unique structural features of this compound, particularly its chirality and defined pattern of hydroxyl groups, make it an attractive precursor for the synthesis of advanced materials. bioglyco.com Future research is expected to increasingly explore its potential in the development of novel polymers and functional materials.

One area of significant interest is the use of this compound as a building block for biodegradable polymers. nih.govmdpi.com The incorporation of this sugar-based monomer into polyesters or polyamides can impart biodegradability and introduce chirality into the polymer backbone, which can influence the material's properties. nih.govmdpi.com The defined stereochemistry of this compound can be exploited to create polymers with specific thermal and mechanical characteristics. researchgate.netwur.nl

The synthesis of liquid crystals is another promising application. koyauniversity.orgresearchgate.net The rigid benzylidene group combined with the chiral xylose core provides a molecular scaffold that can be functionalized to induce liquid crystalline behavior. nih.gov By attaching appropriate mesogenic units to the free hydroxyl groups of this compound, it may be possible to design novel chiral liquid crystals with unique optical and electronic properties. koyauniversity.orgresearchgate.net

Furthermore, the derivatization of this compound can lead to the formation of cross-linking agents for the preparation of hydrogels and other networked materials. nih.govnih.gov The ability to introduce multiple reactive groups at specific positions on the xylose ring allows for precise control over the cross-linking density and the resulting material properties. mdpi.com These materials could find applications in areas such as drug delivery and tissue engineering.

The development of functional materials from this compound is still in its early stages, but the potential for creating novel, sustainable, and high-performance materials from this versatile bio-based precursor is substantial.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-O-Benzylidene-L-xylose, and how can reaction conditions be optimized to enhance regioselectivity?

- Methodological Answer : The synthesis typically involves benzylidene protection of L-xylose using benzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include:

- Temperature : Controlled heating (40–60°C) to minimize side reactions like over-acetylation or decomposition.

- Solvent : Anhydrous acetone or DMF to stabilize intermediates.

- Catalyst stoichiometry : Sub-stoichiometric acid (0.1–0.5 eq.) to avoid sugar degradation.

Yield optimization can be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR to confirm benzylidene proton signals (δ 5.5–6.0 ppm) and ¹³C NMR to identify acetal carbons (δ 100–110 ppm).

- IR spectroscopy : Absorption bands at ~1740 cm⁻¹ (C=O stretch of acetal) and 1600 cm⁻¹ (aromatic C=C).

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported hydrolysis kinetics of this compound under varying pH conditions?

- Methodological Answer :

- Controlled kinetic studies : Perform pH-dependent hydrolysis experiments (pH 1–5) with real-time monitoring via UV-Vis or polarimetry.

- Isotopic labeling : Use D₂O or ¹⁸O-labeled water to track oxygen exchange in the acetal group.

- Computational modeling : DFT calculations to compare transition-state energies under different pH conditions.

Contradictions may arise from solvent polarity or counterion effects, necessitating replication in standardized buffers .

Q. What strategies can elucidate the role of non-covalent interactions (e.g., π-stacking) in stabilizing the benzylidene group during catalytic reactions?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to identify intermolecular interactions.

- Fluorescence quenching assays : Probe aromatic stacking using fluorophore-tagged derivatives.

- Molecular dynamics simulations : Simulate solvent-solute interactions to quantify stabilization energies.

Refer to studies on substituted N-benzylideneanilines for analogous methodologies .

Q. How does the regioselectivity of benzylidene protection vary between L-xylose and other pentoses, and what mechanistic insights explain these differences?

- Methodological Answer :

- Comparative synthesis : Synthesize benzylidene derivatives of D-ribose, L-arabinose, and L-xylose under identical conditions.

- Kinetic isotope effects (KIE) : Use deuterated sugars to probe rate-determining steps.

- DFT studies : Compare transition-state geometries for acetal formation in different stereoisomers.

Steric hindrance and hydroxyl group pKa differences are likely contributors .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?

- Methodological Answer :

- Solvent screening : Acquire spectra in DMSO-d₆, CDCl₃, and D₂O to assess solvent-induced shifts.

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that broaden signals.

- COSY/NOESY : Resolve overlapping peaks and confirm through-space interactions.

Contradictions often stem from solvent polarity affecting hydrogen bonding or aggregation .

Q. What statistical approaches are recommended for meta-analysis of published catalytic efficiency data for benzylidene-protected sugar derivatives?

- Methodological Answer :

- Effect size calculation : Normalize turnover numbers (TON) and rates across studies.

- Multivariate regression : Correlate efficiency with variables like catalyst loading or solvent polarity.

- Publication bias assessment : Use funnel plots to identify underreported negative results.

Tools like R or Python’s SciPy suite enable robust data aggregation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.